molecular formula C11H14N2 B8620499 6-Tert-butyl-2-methylnicotinonitrile

6-Tert-butyl-2-methylnicotinonitrile

Cat. No. B8620499
M. Wt: 174.24 g/mol
InChI Key: YFDDTRRLUSZGFV-UHFFFAOYSA-N
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Patent
US08168668B2

Procedure details

The title compound was synthesized according to the procedure described for the synthesis of 6-tert-butylnicotinonitrile starting from 6-tert-butyl-2-methylnicotinonitrile (intermediate 31) (100 mg, 0.57 mmol), used crude from the above described description; MeMgBr 1.4 M 75/25 toluene/THF (1.4 ml, 1.4 mmol) and NaBH4 (55 mg, 1.4 mmol). Purified by normal phase chromatography with 20% MeOH/CH2Cl2. (Yield 31.5 mg, 29%). 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 1.34 (s, 9 H), 1.36 (d, J=6.64 Hz, 3 H), 2.56 (s, 3H), 4.32-4.40 (m, 1 H), 7.15-7.19 (m, J=8.20 Hz, 1 H), 7.68 (d, J=8.20 Hz, 1 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
toluene THF
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](C1C=CC(C#N)=CN=1)(C)(C)C.[C:13]([C:17]1[CH:24]=[CH:23][C:20]([C:21]#[N:22])=[C:19]([CH3:25])[N:18]=1)([CH3:16])([CH3:15])[CH3:14].C[Mg+].[Br-].C1(C)C=CC=CC=1.C1COCC1.[BH4-].[Na+]>>[C:13]([C:17]1[N:18]=[C:19]([CH3:25])[C:20]([CH:21]([NH2:22])[CH3:1])=[CH:23][CH:24]=1)([CH3:16])([CH3:15])[CH3:14] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=NC=C(C#N)C=C1
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)C1=NC(=C(C#N)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=NC(=C(C#N)C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg+].[Br-]
Step Three
Name
toluene THF
Quantity
1.4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.C1CCOC1
Step Four
Name
Quantity
55 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purified by normal phase chromatography with 20% MeOH/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C(=N1)C)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.